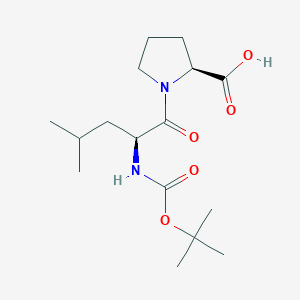

Boc-Leu-Pro-OH

Beschreibung

BenchChem offers high-quality Boc-Leu-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Leu-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Boc-Leu-Pro-OH – Structural Analysis & Synthetic Protocols

Executive Summary

Boc-Leu-Pro-OH is a protected dipeptide intermediate critical in the synthesis of bioactive peptides, particularly those requiring

This guide provides a rigorous technical breakdown of the molecule's physicochemical properties, a validated synthesis workflow to overcome the steric hindrance of the N-alkylated proline amine, and a quality control framework ensuring >98% purity for downstream applications.

Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers should verify these parameters upon receipt of any commercial batch.

| Parameter | Specification | Technical Note |

| Chemical Name | Boc-L-Leu-L-Pro-OH | N-tert-Butoxycarbonyl-L-leucyl-L-proline |

| CAS Number | 64205-66-9 | Verify specific salt forms (e.g., DCHA salt) which have different CAS #s. |

| Molecular Formula | Calculated based on anhydrous free acid. | |

| Molecular Weight | 328.41 g/mol | Monoisotopic mass: ~328.20 Da. |

| Physical State | White to off-white powder | Hygroscopic; store at -20°C under dessication. |

| Solubility | DCM, DMF, MeOH | Poor solubility in water; soluble in dilute base. |

| pKa (COOH) | ~3.8 | The C-terminal acid is relatively acidic due to the inductive effect of the amide. |

Structural Analysis & Stereochemistry

The Proline "Kink" and Cis/Trans Isomerization

Unlike primary amino acids, Proline is a secondary amine (pyrrolidine ring). When Leucine is coupled to Proline, the resulting peptide bond (

-

Steric Hindrance: The N-terminal Boc-Leu moiety faces significant steric clash from the Proline

-carbons during coupling, often requiring highly active coupling agents (e.g., HATU or mixed anhydrides) rather than standard carbodiimides. -

Cis/Trans Isomerization: The energy barrier between the cis and trans isomers of the Xaa-Pro bond is lower than standard peptide bonds. While the trans isomer is generally favored (~80-90%) in solution, the cis population is non-negligible and can complicate NMR analysis, appearing as "impurity" peaks (rotamers).

Hydrophobic Clustering

The isobutyl side chain of Leucine and the pyrrolidine ring of Proline create a localized hydrophobic patch. In solution-phase synthesis, this dipeptide is highly soluble in organic solvents (DCM, EtOAc), facilitating easy extraction workups.

Synthetic Utility & Protocols

Synthesis Strategy: The "Ester-Saponification" Route

Direct coupling of Boc-Leu-OH to free Proline (H-Pro-OH) is inefficient due to the zwitterionic nature of the amino acid. The industry-standard protocol involves coupling to a Proline ester (H-Pro-OMe), followed by mild saponification.

Step 1: Coupling (Boc-Leu-OH + H-Pro-OMe)

-

Reagents: Boc-Leu-OH (1.0 eq), H-Pro-OMe·HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration).

-

Mechanism: EDC activates the Leu-COOH. HOBt forms an active ester to suppress racemization (critical given the steric bulk).

Step 2: Saponification (Hydrolysis)

-

Reagents: LiOH (3.0 eq) in THF/H2O (3:1).

-

Condition: 0°C to RT, 2 hours.

-

Workup: Acidify to pH 3 with KHSO4, extract into EtOAc.

Detailed Protocol: 10 mmol Scale

-

Activation: Dissolve 2.31 g Boc-Leu-OH (10 mmol) and 1.62 g HOBt (12 mmol) in 50 mL DCM at 0°C. Add 2.30 g EDC·HCl (12 mmol). Stir for 15 min.

-

Coupling: Add 1.82 g H-Pro-OMe·HCl (11 mmol) followed by 5.2 mL DIPEA (30 mmol). The solution should remain clear. Stir at RT for 4-6 hours.

-

Quench & Wash: Dilute with 100 mL EtOAc. Wash sequentially with 1M KHSO4 (2x), Sat. NaHCO3 (2x), and Brine (1x). Dry over Na2SO4 and concentrate to yield Boc-Leu-Pro-OMe (Oil).

-

Hydrolysis: Dissolve the oil in 30 mL THF. Add 10 mL of 1M LiOH aqueous solution. Monitor by TLC (EtOAc/Hexane).[1]

-

Isolation: Once ester is consumed, evaporate THF. Acidify aqueous layer to pH ~2-3 with 1M KHSO4. Extract the white precipitate/oil into EtOAc.

-

Final Product: Evaporate EtOAc. Triturate with Hexanes to induce crystallization of Boc-Leu-Pro-OH .

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Figure 1: Step-by-step synthetic pathway for Boc-Leu-Pro-OH via methyl ester protection.

Quality Control (QC) & Validation

Trustworthiness in peptide chemistry relies on proving structure and purity. The following QC metrics are mandatory.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 mins.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic impurities suspected).

-

Expectation: Single peak. Note: Broadening or splitting may occur due to cis/trans rotamers. Run at 60°C to collapse rotamers if necessary.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode.

-

Target Ion:

Da; -

Fragment Check: Loss of Boc group (-100 Da) often yields a fragment at ~229 Da.

QC Decision Tree

Figure 2: Quality Control decision matrix for validating peptide intermediate purity.

References

-

GuideChem. (2023). Boc-Leu-Pro-OH CAS 64205-66-9 Entry.[2] Retrieved from

-

National Institutes of Health (NIH). (2005). Cis-trans isomerization and puckering of proline residue. PubMed. Retrieved from

-

ChemicalBook. (2023). Boc-Leu-Leu-OH Properties (Analogous Dipeptide Reference). Retrieved from

-

Royal Society of Chemistry. (2018).[1] General Method for the synthesis of leuprolide analogues (Supporting Info). Retrieved from

Sources

Technical Whitepaper: Scalable Synthesis of Boc-Leu-Pro-OH

Executive Summary

The dipeptide Boc-Leu-Pro-OH (

This guide details a robust, scalable solution-phase synthesis protocol. Unlike solid-phase methods (SPPS) which are cost-prohibitive for multi-gram building block synthesis, this solution-phase route utilizes Mixed Anhydride Activation (via Isobutyl Chloroformate) followed by Hydrogenolysis .[1][2] This strategy offers superior atom economy and orthogonality compared to carbodiimide/saponification routes.[1][2]

Strategic Synthesis Design

Retrosynthetic Analysis

To synthesize Boc-Leu-Pro-OH with high optical purity, we must select protecting groups that allow for the selective deprotection of the C-terminus without affecting the N-terminal Boc group.[1]

-

N-Protection (Leu): tert-Butyloxycarbonyl (Boc).[1][2][3][4] Stable to base and hydrogenation; labile to strong acids (TFA/HCl).[1][2]

-

C-Protection (Pro): Benzyl Ester (OBzl).[1][2][3] Removed via catalytic hydrogenation (H

/Pd-C) under neutral conditions.[1][2] This avoids the basic conditions of saponification (needed for methyl esters), which can induce racemization in sensitive dipeptides.[1][2]

The Route: Mixed Anhydride Coupling

While EDC/HOBt is common in research labs, the Mixed Anhydride (MA) method using Isobutyl Chloroformate (IBCF) is preferred for scale-up due to:

-

Speed: Reaction completion in <2 hours.

-

Purification: By-products (isobutanol, CO

) are easily removed or volatile.[1][2] -

Cost: Reagents are significantly cheaper than phosphonium/uronium salts (HATU/PyBOP).[1][2]

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Temperature (Activation) | -15°C to -10°C | Critical to prevent disproportionation of the mixed anhydride into the symmetrical anhydride and to suppress urethane acylation.[1] |

| Base Stoichiometry | 1.0 equiv (NMM) | Excess base promotes racemization via 5(4H)-oxazolone formation.[1][2] |

| Proline Form | HCl Salt (H-Pro-OBzl[1][2]•HCl) | Free base Proline esters are unstable (diketopiperazine formation).[1][2] Release the free amine in situ. |

| Solvent | THF or EtOAc | THF ensures solubility of the mixed anhydride intermediate.[1] DMF should be avoided in MA couplings if possible due to potential amine formylation.[1][2] |

Detailed Experimental Protocol

Phase A: Coupling (Boc-Leu-OH + H-Pro-OBzl)[1][2]

Reagents:

Step-by-Step Workflow:

-

Activation:

-

Dissolve Boc-Leu-OH (23.1 g, 100 mmol) in anhydrous THF (250 mL).

-

Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat.

-

Add NMM (11.0 mL, 100 mmol) slowly, maintaining temperature < -10°C.

-

Add IBCF (13.0 mL, 100 mmol) dropwise. Stir for 10–15 minutes. Observation: A white precipitate (NMM[1][2]•HCl) will form.[1][2]

-

-

Coupling:

-

In a separate vessel, dissolve H-Pro-OBzl•HCl (24.2 g, 100 mmol) in DCM/THF (1:1, 100 mL) with NMM (11.0 mL, 100 mmol) to neutralize the salt.

-

Transfer the chilled Proline solution into the activated Leucine anhydride mixture slowly.

-

Control: Maintain internal temperature below -5°C during addition.

-

Allow the reaction to warm to room temperature (RT) over 2 hours.

-

-

Workup (Extractive Isolation):

Phase B: Hydrogenolysis (Deprotection)[1][2]

Reagents:

Protocol:

-

Dissolve the crude Boc-Leu-Pro-OBzl in MeOH (10 mL/g).

-

Add 10% Pd/C catalyst (5% by weight of substrate) under inert atmosphere (N

).[1][2] -

Hydrogenation: Sparge with H

gas or use a balloon/Parr shaker at 1 atm. Stir vigorously for 4–6 hours at RT. -

Monitoring: Check TLC (EtOAc/Hexane) for disappearance of the UV-active benzyl ester spot.

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.

-

Isolation: Concentrate filtrate in vacuo. The product Boc-Leu-Pro-OH typically solidifies upon trituration with Hexane/Ether.[1]

Process Visualization

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the isolated final product, highlighting the critical wash steps.

Figure 1: Step-by-step process flow for the synthesis of Boc-Leu-Pro-OH via Mixed Anhydride coupling.

Mechanistic Pathway & Impurity Control

Understanding the Mixed Anhydride mechanism is vital to avoiding the "Wrong-Way" opening impurity.[1]

Figure 2: Mechanistic bifurcation.[1][2] Low temperature (-15°C) directs the nucleophile to the Leucine carbonyl (Green), avoiding the carbonate impurity (Red).[1][2]

Quality Control & Characterization

To validate the synthesis ("Trustworthiness"), the following analytical specifications must be met.

| Test | Method | Expected Result | Note |

| Purity | RP-HPLC (C18) | > 98.0% | Mobile Phase: 0.1% TFA in H |

| Identity | ESI-MS | [M+H] | Calculated MW: 328.4 g/mol .[1][2] |

| Appearance | Visual | White Powder | Hygroscopic; store in desiccator.[2] |

| Specific Rotation | Polarimetry | (c=1, MeOH).[1][2] Verify against specific lot CoA. | |

| Residual Solvent | GC-HS | < 5000 ppm | Check for MeOH/EtOAc.[1] |

Troubleshooting & Optimization

Racemization Control

Although urethane-protected amino acids (like Boc-Leu) are resistant to racemization, the activation step is sensitive.[1][2]

-

Risk: Over-activation or excess base can lead to 5(4H)-oxazolone formation.[1][2]

-

Mitigation: Ensure NMM is strictly 1.0 equivalent relative to the acid. Do not use DMAP. If racemization is observed (via chiral HPLC), switch to EDC/HOBt coupling, which is slower but generally safer for chirality [1].[1][2]

Diketopiperazine (DKP) Formation

DKP formation is a common side reaction in dipeptide esters, particularly with Proline.[1][2]

-

Mechanism: Spontaneous cyclization of the free amine H-Leu-Pro-OR after Boc removal.[1]

-

Relevance: In this protocol, we isolate Boc -Leu-Pro-OH.[1][2] DKP is only a risk if the Boc group is removed before coupling the next segment.[1]

-

Storage: Store the final product as the free acid. Do not deprotect the Boc group until immediately before the next coupling step in the peptide assembly sequence [2].[1]

References

-

Organic Syntheses. (1985).[1][2] N-tert-Butoxycarbonyl-L-Phenylalanine (General Boc Protection & Workup Protocols).[1][2] Org.[1][2][5] Synth. 1985, 63, 160.[1][2] [Link]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 69440, Boc-Leu-OH. [Link][1][2]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Mechanism of Action of Boc-Leu-Pro-OH in Biological Systems

This guide provides an in-depth technical analysis of Boc-Leu-Pro-OH (N-(tert-Butoxycarbonyl)-L-leucyl-L-proline), detailing its physicochemical properties, specific mechanisms of action in biological systems, and its critical role as a pharmacophore precursor in drug development.

Executive Summary

Boc-Leu-Pro-OH is a lipophilic dipeptide derivative serving a dual function in biomedical research:

-

Direct Pharmacological Agent: It acts as a bioactive peptidomimetic with reported kinase inhibitory activity in specific protozoan models (Leishmania).[1]

-

Structural Pharmacophore: It is the obligate precursor for the Leu-Pro turn motif found in a class of potent cyclic peptide antibiotics (e.g., Sarcodactylamide, Halolitoralin A) and protease inhibitors.

Its mechanism is defined by the Boc-group mediated lipophilicity (facilitating membrane permeation) and the Leu-Pro structural rigidity (inducing

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires analyzing the molecule's structural constraints.

| Property | Specification | Mechanistic Implication |

| CAS Number | 64205-66-9 | Unique identifier for sourcing. |

| Formula | Hydrophobic core with polar termini. | |

| Molecular Weight | 328.4 g/mol | Low MW facilitates passive diffusion. |

| LogP (Predicted) | ~1.3 - 2.5 | Critical: The Boc group significantly increases lipophilicity compared to free Leu-Pro, enabling cell membrane penetration. |

| Conformation | cis/trans Prolyl bond | The Proline residue induces a "kink" (turn), essential for fitting into enzyme active sites or nucleating peptide cyclization. |

| Stability | Acid-labile (Boc) | Stable at physiological pH; deprotected in acidic lysosomes or by TFA in synthesis. |

Mechanism of Action: The Core Directives

Direct Pharmacological Mechanism: Kinase Inhibition

In specific biological contexts (notably Leishmania parasites), Boc-Leu-Pro-OH has been characterized as a Protein Kinase C (PKC) inhibitor .

-

Target: Protein Kinase C (PKC).[1]

-

Mode of Inhibition: Competitive inhibition at the ATP-binding site or the substrate-binding groove.

-

Kinetics: The lipophilic Boc group allows the dipeptide to cross the parasitic cell membrane. Once intracellular, the Leu-Pro motif mimics the substrate recognition sequence of PKC targets, effectively blocking phosphorylation of Serine/Threonine residues.

-

Outcome: Disruption of signal transduction pathways essential for parasite growth and replication.

Structural Mechanism: The "Turn-Inducer" in Protease Recognition

Boc-Leu-Pro-OH serves as a high-affinity recognition element for serine proteases (e.g., SplA protease from S. aureus).

-

Subsite Recognition:

-

Pro (P1 Position): Fits into the S1 specificity pocket.

-

Leu (P2 Position): Interacts with the hydrophobic S2 subsite.

-

Boc (P3/Cap): Acts as a hydrophobic cap, protecting the peptide from aminopeptidase degradation and providing additional Van der Waals contacts within the enzyme active site.

-

-

Thermodynamics: The rigid pyrrolidine ring of Proline reduces the entropic penalty of binding, making Boc-Leu-Pro-OH a "pre-organized" inhibitor scaffold.

Precursor Mechanism: Generation of Bioactive Macrocycles

The most widespread application of Boc-Leu-Pro-OH is as the turn-inducing building block for cyclic peptide therapeutics (e.g., Sarcodactylamide, Hymenamide E).

-

The

-Turn Hypothesis: In linear peptide precursors, the Leu-Pro sequence spontaneously adopts a -

Cyclization: This turn brings the N-terminus and C-terminus of the linear chain into proximity, significantly lowering the activation energy for macrocyclization.

-

Biological Result: The resulting cyclic peptides exhibit potent antifungal (vs. Candida albicans) and anthelmintic activity by disrupting membrane integrity—a property strictly dependent on the conformation set by the Leu-Pro motif.

Visualization of Mechanism

The following diagram illustrates the dual pathways: Direct PKC inhibition and the Synthetic Transformation into bioactive cyclic peptides.

Caption: Dual mechanistic pathways of Boc-Leu-Pro-OH: Direct kinase inhibition (top) and structural Pharmacophore generation (bottom).

Experimental Protocols

Protocol: Synthesis of Phosphonate Inhibitors (Protease Inhibition)

Context: Using Boc-Leu-Pro-OH to create a transition-state analog inhibitor for SplA protease.

-

Activation: Dissolve Boc-Leu-Pro-OH (1.0 eq) in dry acetonitrile. Add HBTU (1.2 eq) and DIEA (2.5 eq) to activate the carboxyl group.

-

Coupling: Add the aminoalkylphosphonate diaryl ester (1.2 eq). Stir at Room Temperature (RT) for 12–18 hours.

-

Validation: Monitor via TLC (

shift). -

Deprotection (Optional): If the Boc group is not part of the final inhibitor design, treat with 50% TFA/DCM for 30 min. Note: For many inhibitors, the Boc group is retained to occupy the S3 subsite.

-

Purification: Silica gel column chromatography.

Protocol: In Vitro Leishmania Inhibition Assay

Context: Validating the direct biological activity.

-

Preparation: Dissolve Boc-Leu-Pro-OH in DMSO to create a 10 mM stock solution.

-

Culture: Maintain Leishmania promastigotes in Schneider’s Drosophila medium (pH 7.0) supplemented with 10% FBS.

-

Treatment: Aliquot parasites (

cells/mL) into 96-well plates. Treat with serial dilutions of Boc-Leu-Pro-OH (0.1 µM – 100 µM). -

Incubation: Incubate at 26°C for 48–72 hours.

-

Readout: Assess viability using an MTT assay (absorbance at 570 nm).

-

Control: Use Staurosporine as a positive control for kinase inhibition.

References

-

Biosynth. (n.d.). Boc-Leu-Pro-OH Product Monograph. Retrieved from

-

Dahiya, R., & Pathak, D. (2007). First total synthesis and biological evaluation of halolitoralin A. Journal of the Serbian Chemical Society, 72(2), 101–107.

-

Popowicz, G. M., et al. (2017). Development and binding characteristics of phosphonate inhibitors of SplA protease from Staphylococcus aureus. Protein Science, 26(11).

-

Dahiya, R., & Kumar, A. (2008).[2] Synthetic and biological studies on a cyclopolypeptide of plant origin (Sarcodactylamide).[2][3][4][5][6][7][8][9] Journal of Zhejiang University Science B, 9(5), 362–370.

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and biological studies on a cyclopolypeptide of plant origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for Boc-Leu-Pro-OH

Executive Summary

Boc-Leu-Pro-OH (N-tert-Butoxycarbonyl-L-leucyl-L-proline, CAS: 64205-66-9) is a critical dipeptide intermediate used in the synthesis of bioactive cyclopeptides (e.g., Sarcodactylamide) and pharmaceutical analogs (e.g., Leuprolide).[1][2][3]

Its solubility profile is governed by the interplay between the lipophilic N-terminal protecting group (Boc), the hydrophobic Leucine side chain, the conformationally rigid Proline ring, and the polar C-terminal carboxylic acid. This guide provides a definitive solubility landscape to optimize reaction yields, purification efficiency, and storage stability.

Key Takeaway: Boc-Leu-Pro-OH is highly soluble in polar aprotic and chlorinated solvents (DMF, DCM, DMSO) but exhibits complex behavior in aqueous environments depending on pH. It frequently exists as a hygroscopic foam or semi-solid, requiring specific handling to induce crystallization.

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-leucyl-L-proline |

| CAS Number | 64205-66-9 |

| Molecular Formula | C₁₆H₂₈N₂O₅ |

| Molecular Weight | 328.41 g/mol |

| Physical State | White crystalline powder or hygroscopic semi-solid foam |

| Melting Point | 169–170 °C (crystalline form); often observed as amorphous foam |

| pKa (Predicted) | ~3.5 (Carboxylic acid) |

| Hygroscopicity | High (Due to Proline residue) |

Solubility Landscape

The following data consolidates empirical observations and standard peptide synthesis protocols.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for coupling reactions and resin swelling. |

| Chloroform | Chloroform (CHCl₃) | Excellent | Alternative reaction solvent; useful for NMR analysis. |

| Polar Aprotic | Dimethylformamide (DMF) | Excellent | Standard solvent for Solid Phase Peptide Synthesis (SPPS). |

| Polar Aprotic | DMSO | Excellent | Used for biological assays or dissolving aggregates. |

| Esters | Ethyl Acetate (EtOAc) | Good | Primary extraction solvent. Soluble at acidic/neutral pH. |

| Alcohols | Methanol (MeOH) | Good | Soluble; often used for transfer or catalytic hydrogenation. |

| Ethers | Diethyl Ether | Poor/Moderate | Used as an anti-solvent to induce precipitation. |

| Hydrocarbons | Hexanes / Pentane | Insoluble | Strict Anti-solvent. Used to wash precipitates. |

| Aqueous | Water (pH < 7) | Insoluble | Precipitates as a free acid. |

| Aqueous | Water (pH > 8) | Soluble | Dissolves as the carboxylate salt (e.g., with NaHCO₃). |

Mechanistic Insights (The "Why")

-

The "Like-Dissolves-Like" Principle: The tert-butyl group (Boc) and the isobutyl side chain of Leucine are highly lipophilic. This dominates the molecule's character, making it readily soluble in organic solvents like DCM and EtOAc.

-

The Proline Effect: Proline disrupts secondary structures (alpha-helices) and often prevents the formation of an ordered crystal lattice.[4] This is why Boc-Leu-Pro-OH often isolates as a "foam" or oil after rotary evaporation. This amorphous state dissolves much faster than crystalline forms.

-

pH-Dependent Switch: The C-terminal Carboxylic Acid (-COOH) acts as a solubility switch.

-

Acidic Conditions: Protonated (-COOH). Neutral charge. Soluble in Organics (EtOAc). Insoluble in Water.

-

Basic Conditions: Deprotonated (-COO⁻). Negative charge. Soluble in Water. Insoluble in Non-polar Organics.

-

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical state of Boc-Leu-Pro-OH.

Caption: Solubility logic map demonstrating solvent compatibility and the pH-dependent phase switching mechanism used in purification.

Experimental Protocols

Standard Dissolution Protocol (For Coupling Reactions)

Objective: Prepare a 0.1 M solution for peptide coupling (e.g., using DCC/HOBt or HATU).

-

Weighing: Weigh the required amount of Boc-Leu-Pro-OH. Note: If the compound is a sticky foam, weigh by difference using the vial.

-

Solvent Addition: Add DCM (Dichloromethane) or DMF to the vessel.

-

Ratio: Use 5–10 mL of solvent per gram of peptide.

-

-

Agitation: Vortex or stir magnetically. The solid should dissolve within 1–2 minutes at room temperature.

-

Troubleshooting: If the solution is hazy (due to water absorption), add a small amount of anhydrous Na₂SO₄, filter, and proceed.

-

Acid/Base Extraction Purification (The "Wash" Method)

Objective: Purify Boc-Leu-Pro-OH from unreacted starting materials or remove byproducts after synthesis. This relies on the solubility switch described above.

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

-

Acid Wash: Wash the organic layer with 5% KHSO₄ or 1N HCl .

-

Brine Wash: Wash with saturated NaCl solution to remove trapped water.

-

Drying: Dry the EtOAc layer over Anhydrous MgSO₄.

-

Concentration: Evaporate the EtOAc on a rotary evaporator. The product will likely form a glassy foam .

Crystallization / Precipitation Protocol

Objective: Convert the hygroscopic foam into a handleable solid.

-

Solubilization: Dissolve the foam in a minimum volume of DCM or Ethyl Acetate (just enough to mobilize it).

-

Anti-Solvent Addition: Slowly add Hexanes or Petroleum Ether dropwise with stirring until the solution turns slightly turbid.

-

Nucleation: Scratch the side of the flask with a glass rod or add a seed crystal if available.

-

Cooling: Place the flask in a freezer (-20°C) overnight.

-

Filtration: Collect the white precipitate via vacuum filtration and wash with cold Hexanes.

Workflow Visualization: Purification Pipeline

Caption: Step-by-step purification workflow utilizing differential solubility in Ethyl Acetate and Hexanes.

References

-

Biosynth. (n.d.). Boc-Leu-Pro-OH | 64205-66-9 | FB111215. Retrieved from

-

National Institutes of Health (NIH). (2008). Synthetic and biological studies on a cyclopolypeptide of plant origin. PubMed Central. Retrieved from

-

ChemicalBook. (2025).[8][9][10] BOC-LEU-PRO-OH Properties and Melting Point. Retrieved from

-

Sigma-Aldrich. (n.d.).[11] Safety Data Sheet for Boc-Amino Acids (General Reference). Retrieved from

-

ResearchGate. (2012). First total synthesis and biological evaluation of halolitoralin A. (Confirming melting point ranges for Boc-Leu-Pro-OH intermediates). Retrieved from

Sources

- 1. BOC-ALA-ALA-OH | 27317-69-7 [chemicalbook.com]

- 2. Boc-Ala-Ala-OH manufacturers and suppliers in india [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. biosynth.com [biosynth.com]

- 7. academic.oup.com [academic.oup.com]

- 8. BOC-ALA-GLY-OH | 28782-78-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Boc-Pro-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Technical Profile: Biological Activities and Synthetic Utility of Boc-Leu-Pro-OH

The following technical guide provides an in-depth analysis of Boc-Leu-Pro-OH , focusing on its dual role as a critical synthetic intermediate for bioactive cyclic peptides and its reported intrinsic pharmacological properties.

Executive Summary

Boc-Leu-Pro-OH (N-(tert-Butoxycarbonyl)-L-leucyl-L-proline) is a protected dipeptide intermediate primarily utilized in the solid-phase and solution-phase synthesis of complex bioactive cyclic peptides. While its dominant application is as a structural building block for antineoplastic and antimicrobial agents (e.g., Sarcodactylamide, Hymenamide E), emerging pharmacological data suggests intrinsic activity as a peptidomimetic inhibitor of Protein Kinase C (PKC) with specificity against Leishmania parasites.

This guide analyzes the compound's physicochemical properties, its proven role in drug discovery synthesis, and its potential as a direct therapeutic agent.

Physicochemical Characterization

Boc-Leu-Pro-OH serves as a lipophilic, protected dipeptide scaffold. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the N-terminus, while the free carboxylic acid at the C-terminus allows for immediate coupling.

Table 1: Chemical Specifications

| Property | Data |

| CAS Number | 31696-29-2 (also ref. 64205-66-9 for specific salt forms) |

| Chemical Formula | C₁₆H₂₈N₂O₅ |

| Molecular Weight | 328.41 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, DCM); sparingly soluble in water. |

| pKa | ~3.8 (Carboxylic acid), ~10.5 (Amine, when deprotected) |

| Appearance | White to off-white crystalline powder |

| Stability | Stable under neutral/basic conditions; Boc group cleaved by TFA/HCl. |

Primary Application: Precursor for Bioactive Cyclic Peptides[1]

The most scientifically validated biological impact of Boc-Leu-Pro-OH is its role as a precursor. It provides the essential Leu-Pro motif found in naturally occurring cyclic peptides that exhibit potent cytotoxicity against cancer cell lines.

Synthesis of Sarcodactylamide

Boc-Leu-Pro-OH is the starting material for Sarcodactylamide , a cyclic octapeptide isolated from Citrus medica.[1][2][3][4][5]

-

Mechanism : The Leu-Pro dipeptide introduces a β-turn constraint, facilitating the cyclization of the linear peptide backbone.

-

Biological Output : The resulting Sarcodactylamide exhibits:

Synthesis of Hymenamide E

Used in the total synthesis of Hymenamide E , a proline-rich cyclic heptapeptide.[6]

-

Biological Output : Potent antifungal activity against Candida albicans (comparable to Griseofulvin) and anthelmintic activity.[1][4][5][6]

Visualization: Synthesis Pathway of Sarcodactylamide

The following diagram illustrates the conversion of Boc-Leu-Pro-OH into the bioactive cyclic peptide.[1][5]

Figure 1: Synthetic workflow transforming Boc-Leu-Pro-OH into the cytotoxic agent Sarcodactylamide.

Intrinsic Biological Activity: PKC Inhibition & Leishmania[7][8]

Beyond its role as a building block, Boc-Leu-Pro-OH has been identified as a biologically active peptidomimetic in specific contexts.

Protein Kinase C (PKC) Inhibition

Commercial pharmacological data identifies Boc-Leu-Pro-OH as an inhibitor of Protein Kinase C (PKC).

-

Mechanism of Action : The Leu-Pro motif likely acts as a substrate competitive inhibitor. PKC recognizes specific serine/threonine sequences flanked by hydrophobic residues (like Leucine) and Proline (which induces conformational turns). Boc-Leu-Pro-OH mimics the substrate binding site, preventing ATP binding or substrate phosphorylation.

-

Target Specificity : It prevents the phosphorylation of serine and threonine residues on PKC substrates.[7]

-

Kinetics : Reported action time is approximately 10 minutes in in vitro assays.

Anti-Leishmanial Activity

The compound inhibits the growth of Leishmania parasites.[1][7]

-

Connection to PKC : Leishmania parasites rely on host signaling pathways and their own kinases for survival. The inhibition of PKC (either host or parasite orthologs) disrupts the signal transduction necessary for parasite replication.

-

Lipophosphoglycan (LPG) Mimicry : Leishmania LPGs are known to inhibit PKC.[8] Boc-Leu-Pro-OH may function as a small-molecule mimetic of the inhibitory domain of these LPGs.

Visualization: PKC Inhibition Mechanism

Figure 2: Proposed mechanism of action where Boc-Leu-Pro-OH interrupts PKC signaling, leading to anti-leishmanial effects.

Experimental Protocols

General Coupling Protocol (Synthesis)

Objective : To couple Boc-Leu-Pro-OH to an amine-bearing peptide fragment (e.g., H-Trp-Leu-OMe).

-

Preparation : Dissolve Boc-Leu-Pro-OH (1.0 equiv) in anhydrous DMF or DCM.

-

Activation : Add HOBt (1.0 equiv) and EDC.HCl (1.1 equiv) or DCC (1.0 equiv) at 0°C. Stir for 15 minutes to generate the active ester.

-

Coupling : Add the amine component (e.g., H-Trp-Leu-OMe, 1.0 equiv) and a base (NMM or DIPEA, 2.0 equiv) to the mixture.

-

Reaction : Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC or HPLC.

-

Workup : Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

In Vitro PKC Inhibition Assay (Validation)

Objective : To verify the inhibitory potential of Boc-Leu-Pro-OH against PKC.

-

Reagents : Recombinant PKC isozymes, ³²P-ATP, Histone H1 (substrate), and Phosphatidylserine (lipid activator).

-

Setup : Prepare reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂).

-

Incubation :

-

Mix PKC enzyme with lipid activator and varying concentrations of Boc-Leu-Pro-OH (0.1 µM – 100 µM).

-

Incubate for 10 minutes at 30°C (matches reported action time).

-

-

Initiation : Add ³²P-ATP and Histone H1 to start the reaction.

-

Termination : Stop reaction after 10–20 minutes using TCA precipitation.

-

Quantification : Measure incorporated radioactivity via scintillation counting.

-

Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

-

Biosynth . (n.d.). Boc-Leu-Pro-OH Product Monograph. Retrieved from

-

Dahiya, R., & Kumar, A. (2008).[1] Synthetic and biological studies on a cyclopolypeptide of plant origin (Sarcodactylamide).[1][4][5][6] Journal of Zhejiang University Science B, 9(5), 391–400. Link

- Dahiya, R., et al. (2005). First total synthesis and biological screening of hymenamide E. Acta Pharmaceutica, 55, 408.

-

Cayman Chemical . (n.d.). Boc-Leu-Leu-OH Product Information (Contextual reference for Boc-dipeptide solubility). Retrieved from

-

MedChemExpress . (n.d.). Boc-Leu-OH and Peptide Synthesis Reagents. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and biological studies on a cyclopolypeptide of plant origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. Inhibition of protein kinase C activity by the Leishmania donovani lipophosphoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-Leu-Pro-OH: A Strategic Scaffold for Peptidomimetics and Segment Condensation

Topic: Boc-Leu-Pro-OH as a building block in medicinal chemistry

Executive Summary

Boc-Leu-Pro-OH (N-(tert-Butoxycarbonyl)-L-leucyl-L-proline) represents a high-value dipeptide building block in modern medicinal chemistry. Beyond its role as a simple intermediate, it serves as a critical structural scaffold for inducing secondary structure (specifically

Structural & Physicochemical Rationale[1][2][3][4]

The utility of Boc-Leu-Pro-OH stems from the synergistic properties of its constituent amino acids and the protecting group strategy.

1.1 The "Turn-Inducing" Proline Effect

The L-Proline residue at the C-terminus is the defining feature of this block. Unlike other amino acids, the cyclic pyrrolidine side chain of proline restricts the

-

Beta-Turn Initiation: The Leu-Pro sequence is a potent initiator of

-turns (specifically Type I and Type II turns). In bioactive peptides, this motif often nucleates the folding required for receptor binding. -

Cis/Trans Isomerism: The peptide bond preceding proline (Leu-Pro bond) can undergo cis/trans isomerization. While the trans form is energetically favored, the cis form is more accessible than in non-proline peptides, allowing for unique conformational switching mechanisms in enzyme inhibitors.

1.2 Leucine: The Hydrophobic Anchor

The L-Leucine residue provides a bulky, hydrophobic isobutyl side chain. In protease inhibitors, this often occupies the S2 or S1' hydrophobic pockets of the target enzyme, contributing to binding affinity through Van der Waals interactions.

1.3 The Boc Advantage (Acid Lability)

The tert-butyloxycarbonyl (Boc) group confers acid lability, removable by Trifluoroacetic acid (TFA). This is crucial for:

-

Orthogonality: It allows Boc-Leu-Pro-OH to be used in syntheses where base-sensitive groups (like esters in depsipeptides) must remain intact.

-

Segment Condensation: It permits the synthesis of protected peptide fragments that can be coupled to a resin-bound chain without exposing the growing chain to repeated base treatments (as in Fmoc chemistry), which can cause aspartimide formation or racemization in sensitive sequences.

Synthetic Utility: The "Racemization-Free" Coupling

One of the most significant technical advantages of using Boc-Leu-Pro-OH as a pre-formed unit is the mitigation of racemization during fragment coupling.

2.1 The Proline Mechanism

When coupling a single amino acid, activation of the carboxyl group can lead to oxazolone (azlactone) formation, a primary pathway for racemization.

-

Mechanism: The carbonyl oxygen of the amide backbone attacks the activated carboxyl carbon, forming a 5-membered ring.

-

Proline Exception: In Boc-Leu-Pro-OH, the C-terminal residue is Proline. Proline is a secondary amine; it lacks the amide hydrogen required to form the oxazolone intermediate easily.

-

Result: Activation of Boc-Leu-Pro-OH (e.g., with HBTU/DIEA or DCC/HOBt) results in negligible racemization compared to other dipeptides, making it an ideal candidate for convergent synthesis (coupling large fragments together).

2.2 Solubility Profile

Boc-Leu-Pro-OH exhibits excellent solubility in organic solvents (DCM, DMF, THF, Ethyl Acetate), unlike many Fmoc-dipeptides which can aggregate. This solubility facilitates high-concentration coupling reactions, driving kinetics to completion.

Medicinal Chemistry Applications

3.1 Cyclo(Leu-Pro) and Diketopiperazines

The Leu-Pro motif is the direct precursor to Cyclo(Leu-Pro) (cyclic L-leucyl-L-proline), a naturally occurring diketopiperazine found in Pseudomonas and Streptomyces species.

-

Bioactivity: This cyclic dipeptide exhibits broad-spectrum antifungal (e.g., against Candida albicans) and antibacterial activity.[1] It functions by disrupting cell membrane permeability.

-

Synthesis: Cyclization occurs spontaneously or under mild acid/base catalysis from the linear precursor, making Boc-Leu-Pro-OH a vital starting material for generating libraries of diketopiperazine analogs.

3.2 Antimicrobial Peptides (AMPs)

The Leu-Pro sequence appears in the N-terminal or hinge regions of several AMPs, such as Pyrrocoricin and wasp venom peptides.

-

Role: The Leu-Pro motif introduces a "kink" or flexible hinge that allows the amphipathic helix to orient correctly into the bacterial membrane.

-

Design Strategy: Researchers use Boc-Leu-Pro-OH to introduce this hinge into synthetic AMP analogs to optimize the balance between antimicrobial potency and hemolytic toxicity.

3.3 Protease Inhibitors

In the design of inhibitors for metalloproteases (like ACE) or serine proteases, the Leu-Pro scaffold mimics the transition state of the substrate. The rigid proline directs the leucine side chain into the hydrophobic specificity pocket, locking the inhibitor in the active site.

Experimental Protocols

4.1 Protocol: Segment Condensation using Boc-Leu-Pro-OH

Objective: Couple Boc-Leu-Pro-OH to a resin-bound amine (H-Xaa-Resin) to introduce the dipeptide unit in one step.

Reagents:

-

Boc-Leu-Pro-OH (3.0 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3.0 equivalents)

-

DIEA (Diisopropylethylamine, 6.0 equivalents)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: Dissolve Boc-Leu-Pro-OH, HBTU, and HOBt in minimal DMF. Add DIEA. Stir for 3-5 minutes to form the active ester. Note: The solution should remain clear.

-

Coupling: Add the activated solution to the pre-swelled resin (H-Xaa-Resin).

-

Incubation: Agitate at room temperature for 2–4 hours.

-

Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines). A negative result indicates complete coupling.

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).

Self-Validating Step: If the Kaiser test remains slightly positive, re-couple using HATU instead of HBTU. The steric bulk of the Leu-Pro unit may require a stronger coupling agent for hindered resins.

4.2 QC Parameters for Boc-Leu-Pro-OH

When sourcing or synthesizing this block, ensure the following specifications:

| Parameter | Specification | Method | Rationale |

| Purity | HPLC (C18) | Impurities can terminate chain growth. | |

| Identity | Matches Ref. | MS (ESI+) | Confirm MW (Calc: 328.4 g/mol ). |

| Optical Rotation | Polarimetry | Confirm L,L-stereochemistry. | |

| Water Content | Karl Fischer | Excess water hydrolyzes active esters. |

Visualization of Workflows

Diagram 1: Segment Condensation Logic

This diagram illustrates why using the pre-formed dipeptide is superior to sequential addition for preventing racemization.

Caption: Comparison of sequential synthesis vs. segment condensation. The segment approach leverages Proline's resistance to racemization during activation.

Diagram 2: Beta-Turn Induction

Visualizing how the Leu-Pro motif structures the peptide backbone.

Caption: Schematic of a Beta-Turn. The Leu-Pro motif occupies positions i+1 and i+2, forcing the backbone into a reverse turn stabilized by hydrogen bonding.

References

-

Rhee, K. H. (2002).[2] "Isolation and characterization of Streptomyces sp. KH-614 producing cyclo(Leu-Pro) against vancomycin-resistant enterococci."[2] Journal of Microbiology.

-

Otvos, L., et al. (2000). "Interaction of the insect peptide pyrrocoricin with the chaperone DnaK: a potential drug target." Biochemistry.

-

Mishra, A. K., et al. (2017). "Cyclic dipeptides: A review of their biological activities and synthesis." European Journal of Medicinal Chemistry.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[3][4]

-

Sigma-Aldrich. "Boc-Leu-Pro-OH Product Specification."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 3. Boc-Leu-OH 水和物 ≥99.0% (HPLC) | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. Boc-Leu-OH 水和物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Boc-Leu-Pro-OH – Physicochemical Profile and Synthetic Utility

[1]

Executive Summary

Boc-Leu-Pro-OH (CAS 64205-66-9 ) is a protected dipeptide intermediate critical to the synthesis of bioactive peptides, including LHRH agonists (e.g., Leuprolide) and cyclopeptides like Cyclomontanin D. As a building block, it combines the hydrophobic bulk of Leucine with the conformational rigidity of Proline, often inducing specific secondary structures such as

This guide provides a rigorous technical profile of Boc-Leu-Pro-OH, detailing its physicochemical properties, validated synthesis protocols to avoid common pitfalls like diketopiperazine (DKP) formation, and its application in medicinal chemistry.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Chemical Identifiers

| Identifier | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-leucyl-L-proline |

| CAS Number | 64205-66-9 |

| Molecular Formula | C₁₆H₂₈N₂O₅ |

| Molecular Weight | 328.41 g/mol |

| SMILES | CC(C)CNC(=O)OC(C)(C)C |

| InChI Key | FB111215 (Internal Reference ID) |

Physical Properties[1][2][3][4]

-

Solubility:

-

High: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Dichloromethane (DCM).

-

Low/Insoluble: Water, Diethyl ether, Hexane.[1]

-

-

Stability: Stable for

2 years at -20°C. Hygroscopic; store under inert gas (Ar/N₂) to prevent moisture absorption which can accelerate hydrolysis or racemization.[1] -

Acidity: Contains a free C-terminal carboxylic acid, capable of forming salts with bases (e.g., DCHA salts for purification).[1]

Part 2: Synthetic Methodology & Protocols[1][6]

The Challenge: Diketopiperazine (DKP) Formation

Synthesizing dipeptides containing Proline at the C-terminus presents a unique risk. The conformational constraint of the pyrrolidine ring brings the N-terminal nitrogen and C-terminal carbonyl into proximity.[1] If the C-terminus is an ester (e.g., OMe) and the N-terminus is deprotected, rapid cyclization to a diketopiperazine (DKP) occurs.[1]

Strategic Solution: To synthesize Boc-Leu-Pro-OH efficiently, one must avoid conditions that favor cyclization.[1] The preferred route utilizes a Benzyl (Bzl) ester protection for Proline, which can be removed via catalytic hydrogenation (neutral conditions) rather than base-catalyzed hydrolysis (which promotes racemization) or acidolysis (which removes the Boc group).

Validated Synthesis Protocol (Solution Phase)

Reaction Scheme:

-

Activation: Boc-Leu-OH is activated (Mixed Anhydride or Active Ester).[1]

-

Coupling: Reacted with H-Pro-OBzl·HCl.

-

Deprotection: Hydrogenolysis of the Benzyl ester to yield the free acid.

Step-by-Step Protocol

Step 1: Coupling (Mixed Anhydride Method)

-

Reagents: Boc-Leu-OH (1.0 eq), Isobutyl Chloroformate (IBCF, 1.05 eq), N-Methylmorpholine (NMM, 1.1 eq), H-Pro-OBzl[1]·HCl (1.0 eq).

-

Solvent: Anhydrous THF or DCM.

-

Procedure:

-

Dissolve Boc-Leu-OH in THF and cool to -15°C (Critical to prevent racemization).

-

Add NMM followed by IBCF dropwise. Stir for 15 min to form the mixed anhydride.

-

Add a pre-cooled solution of H-Pro-OBzl[1]·HCl and NMM (1.0 eq) in DMF/THF.

-

Stir at -15°C for 1 hour, then allow to warm to room temperature (RT) overnight.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash sequentially with 5% KHSO₄, Sat.[1] NaHCO₃, and Brine.[1][3] Dry over Na₂SO₄.[1][4]

-

Step 2: Hydrogenolysis (Ester Cleavage)

-

Reagents: Boc-Leu-Pro-OBzl, 10% Pd/C catalyst, H₂ gas (balloon).

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the intermediate ester in MeOH.

-

Add 10% Pd/C (10 wt% of substrate).

-

Purge with H₂ gas and stir under H₂ atmosphere for 2–4 hours at RT.

-

Monitoring: Check TLC (disappearance of UV-active benzyl spot).

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield Boc-Leu-Pro-OH as a white solid.[1]

-

Synthesis Workflow Diagram

Figure 1: Optimized solution-phase synthesis workflow for Boc-Leu-Pro-OH utilizing benzyl ester protection to ensure orthogonal cleavage.

Part 3: Analytical Characterization[1]

To validate the identity of Boc-Leu-Pro-OH, the following analytical signals are expected:

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Key Signals:

- 1.40 ppm (s, 9H): Boc tert-butyl group .

-

0.85–0.95 ppm (m, 6H): Leucine methyls (

-

1.8–2.2 ppm (m, 4H): Proline ring protons (

-

4.2–4.5 ppm (m, 2H):

-

Conformers: Due to the tertiary amide bond (Leu-Pro), rotamers (cis/trans) are often visible in NMR at room temperature, appearing as split peaks.[1]

Mass Spectrometry (ESI-MS)[1]

-

Positive Mode:

Da; -

Negative Mode:

Da.

Part 4: Applications in Drug Development[1][5]

Peptidomimetics & Inhibitors

Boc-Leu-Pro-OH serves as a scaffold for designing inhibitors of Protein Kinase C (PKC) .[1] The Leu-Pro motif mimics the substrate turn region, blocking phosphorylation sites.[1] It has shown efficacy in inhibiting Leishmania parasite growth by targeting specific kinase pathways [1].

Fragment Condensation

In the synthesis of long-chain peptides (e.g., Leuprolide or Cyclomontanin D ), Boc-Leu-Pro-OH is used as a pre-formed dipeptide block.[1]

-

Advantage: Using the dipeptide block rather than sequential amino acid addition reduces the risk of "difficult sequence" aggregation on solid phase.[1]

-

Mechanism: The pre-formed Leu-Pro bond is stable, and the free acid can be coupled to the N-terminus of a growing chain (or resin) using standard HBTU/DIPEA chemistry.[1]

Part 5: Handling & Safety[1]

| Parameter | Recommendation |

| Storage | -20°C, desiccated. Warm to RT before opening to prevent condensation. |

| Handling | Wear gloves and safety glasses. Avoid inhalation of dust. |

| Hazards | Not classified as a dangerous good (Non-Hazmat), but treat as a potential irritant (Skin/Eye). |

| Shelf Life | 24 months if stored properly sealed. |

References

-

Biosynth. (2025).[5] Boc-Leu-Pro-OH Product Monograph & Biological Activity. Retrieved from

-

ChemicalBook. (2025).[5] Boc-Leu-Pro-OH CAS 64205-66-9 Properties and Suppliers. Retrieved from

-

ResearchGate. (2025).[5] Synthesis, characterization and biological evaluation of cyclomontanin D. (Discusses use of Boc-Leu-Pro-OH as a fragment). Retrieved from

-

MedChemExpress. (2024). Boc-Leu-OH and Peptide Synthesis Reagents. Retrieved from

Executive Summary

This technical guide addresses the stability profile, degradation kinetics, and enzymatic hydrolysis of L-Prolyl-L-Leucine (H-Pro-Leu-OH), a bioactive dipeptide frequently encountered in collagen hydrolysates, casein-derived ACE inhibitors, and synthetic pharmaceutical intermediates.

For researchers in drug development, the critical challenge with H-Pro-Leu-OH is distinguishing between its biological degradation (enzymatic cleavage yielding amino acids) and its chemical instability (spontaneous cyclization yielding diketopiperazines). This guide provides the mechanistic understanding and experimental protocols required to control these pathways, ensuring data integrity in pharmacokinetic (PK) and stability studies.

Part 1: Molecular Architecture & Stability Profile

The Structural Vulnerability

H-Pro-Leu-OH is a dipeptide composed of Proline (N-terminus) and Leucine (C-terminus).[1] While peptide bonds are generally stable, the presence of the N-terminal Proline secondary amine and the proximity of the C-terminal carboxyl group creates a "perfect storm" for intramolecular cyclization.

-

Linear Form (Active): H-Pro-Leu-OH (MW: ~228.3 Da). Acts as a substrate for specific peptidases and possesses ACE-inhibitory potential (IC50 ~337 µM).

-

Cyclic Form (Inactive/Distinct Activity): cyclo(Pro-Leu) (MW: ~210.3 Da). A diketopiperazine (DKP) formed by the loss of a water molecule. This form is often pharmacologically distinct, exhibiting antifungal or quorum-sensing inhibitory properties, but lacking the original ACE inhibitory activity.

Chemical Degradation: The Diketopiperazine (DKP) Pathway

Unlike standard hydrolysis which requires harsh acid/base or enzymes, DKP formation is an autocatalytic intramolecular reaction . It occurs readily under neutral to basic conditions and is accelerated by temperature.

Mechanism: The nucleophilic nitrogen of the N-terminal Proline attacks the carbonyl carbon of the C-terminal Leucine. This forms a tetrahedral intermediate, which collapses to release water and form the stable six-membered diketopiperazine ring.

Caption: Figure 1. Spontaneous chemical degradation of H-Pro-Leu-OH into cyclo(Pro-Leu) via intramolecular cyclization.

Critical Insight for Formulators:

-

pH Sensitivity: At pH < 5, the N-terminal amine is protonated (NH2+), reducing nucleophilicity and suppressing DKP formation. At pH > 7, the unprotonated amine drives rapid cyclization.

-

Impact: Stability samples stored in PBS (pH 7.4) at room temperature will show significant conversion to DKP within 24-48 hours, potentially confounding potency assays.

Part 2: Enzymatic Hydrolysis Pathways

Specificity of Cleavage

In biological systems (plasma, cytosol, or tissue homogenates), H-Pro-Leu-OH is degraded by specific metallopeptidases. It is crucial to distinguish between Prolidase and Prolinase , as their specificities are often confused in literature.

-

Prolinase (Pro-X dipeptidase, EC 3.4.13.8):

-

Target: Specifically cleaves dipeptides with an N-terminal Proline (Pro-X).

-

Action on H-Pro-Leu-OH: Cleaves the bond to yield Free Proline + Free Leucine.

-

Relevance: This is the primary metabolic enzyme for H-Pro-Leu-OH.

-

-

Prolidase (X-Pro dipeptidase, EC 3.4.13.9):

-

Target: Specifically cleaves dipeptides with a C-terminal Proline (X-Pro).

-

Action on H-Pro-Leu-OH: No activity. Prolidase will not degrade H-Pro-Leu-OH.

-

-

Aminopeptidase P (EC 3.4.11.9):

-

Can cleave N-terminal Proline from larger peptides (Pro-X-Y...), but activity on dipeptides is generally lower than Prolinase.

-

Caption: Figure 2. Enzymatic specificity chart. Prolinase is the requisite enzyme for H-Pro-Leu-OH hydrolysis; Prolidase is inactive.

Part 3: Experimental Protocols

Protocol 1: Differentiating Chemical vs. Enzymatic Instability

Objective: To quantify how much degradation is due to spontaneous DKP formation versus enzymatic cleavage.

Materials:

-

H-Pro-Leu-OH Reference Standard (>98% purity).

-

Buffer A: 50 mM Ammonium Acetate, pH 5.0 (DKP-suppressing).

-

Buffer B: 50 mM Phosphate Buffer, pH 7.4 (Physiological).

-

Biological Matrix: Rat Plasma or Cytosolic Fraction (S9).

-

Inhibitor: Bestatin (general aminopeptidase inhibitor) or EDTA (metalloprotease inhibitor).

Workflow:

-

Control Arm (Chemical Stability): Incubate 100 µM H-Pro-Leu-OH in Buffer B at 37°C without enzymes.

-

Experimental Arm (Enzymatic Stability): Incubate 100 µM H-Pro-Leu-OH in Plasma/S9 at 37°C.

-

Inhibited Arm: Incubate 100 µM H-Pro-Leu-OH in Plasma + 5 mM EDTA.

-

Sampling: Aliquot at 0, 30, 60, 120, and 240 mins.

-

Quenching: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid. Crucial: The acid stabilizes the remaining linear peptide and prevents further DKP formation during analysis.

Interpretation:

-

Loss in Control Arm: Indicates DKP formation.

-

Loss in Exp Arm > Control Arm: Difference represents enzymatic hydrolysis.

-

Recovery in Inhibited Arm: Confirms metalloprotease (Prolinase) dependence.

Protocol 2: Analytical Separation (HPLC-MS)

Challenge: DKP forms are more hydrophobic than linear forms. Standard C18 gradients separate them easily, but MS detection is required to confirm the mass shift (-18 Da).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) | Standard retention of hydrophobic peptides. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and stabilizes linear peptide. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 40% B over 5 mins | Pro-Leu elutes early; Cyclo(Pro-Leu) elutes later due to loss of charged termini. |

| Detection (MS) | ESI Positive Mode | |

| Target Ions | H-Pro-Leu-OH: m/z 229.1 [M+H]+cyclo(Pro-Leu): m/z 211.1 [M+H]+ | Key Differentiator: The 18 Da mass difference is diagnostic. |

References

-

Mechanisms of Diketopiperazine Formation. Battersby, J. E., et al. (1994).[2][3] Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. [2][3]

-

Enzymatic Specificity of Prolinase vs Prolidase. Larrabee, J. A., et al. (2011). Prolidase and Prolinase: The Proline Dipeptidases.

-

ACE Inhibitory Activity of Pro-Leu Peptides. Byun, H. G., & Kim, S. K. (2001). Structure and activity of angiotensin I converting enzyme inhibitory peptides derived from Alaskan pollack skin.

-

Analytical Separation of Cyclic Dipeptides. Kwak, M., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro)... demonstrates efficacy against multidrug-resistant bacteria.

-

Peptide Stability Guidelines. ProImmune. (2012). Working with Peptides: Storage and Handling Guide.

Sources

- 1. Structure and activity of angiotensin I converting enzyme inhibitory peptides derived from Alaskan pollack skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Boc-Leu-Pro-OH in Neuropeptide Research

Topic: Boc-Leu-Pro-OH for Investigating Neuropeptide Functions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Probing Proline-Specific Proteolysis and Signal Regulation

Executive Summary: The Proline Gatekeeper

In the neurobiology of signaling, proline residues act as structural "stop signs," conferring resistance to general degradation by non-specific proteases. Consequently, the regulation of bioactive neuropeptides (e.g., Substance P, Neurotensin, TRH) is governed by a specialized family of enzymes: the Prolyl Oligopeptidases (POP/PREP) .

Boc-Leu-Pro-OH (N-tert-butoxycarbonyl-L-leucyl-L-proline) is a critical reagent in this domain. It serves a dual function as:

-

The Authentic Product Standard: Essential for validating HPLC/MS assays of POP activity when using Leu-Pro based substrates.

-

The Structural Scaffold: A privileged building block for synthesizing fluorogenic substrates (e.g., Boc-Leu-Pro-AMC) and transition-state inhibitors.

This guide details the physicochemical handling, experimental application, and data interpretation of Boc-Leu-Pro-OH to elucidate neuropeptide processing pathways.

Mechanistic Foundation: The Leu-Pro Motif

Neuropeptide homeostasis relies on the precise cleavage of post-proline bonds. Prolyl Oligopeptidase (EC 3.4.21.26) specifically recognizes the X-Pro motif. The Leu-Pro sequence is a high-affinity recognition site for POP, making derivatives of this dipeptide ideal probes.

The Cleavage Event

In a typical enzymatic assay, a fluorogenic substrate (e.g., Boc-Leu-Pro-AMC) is hydrolyzed. The enzyme cleaves the bond between the Proline carboxyl group and the leaving group (AMC), releasing the free fluorescent reporter and the acidic product: Boc-Leu-Pro-OH .

Why the Free Acid Matters: While the fluorescence of AMC indicates rate, the accumulation of Boc-Leu-Pro-OH (monitored via HPLC) confirms stoichiometry and rules out secondary degradation or non-specific hydrolysis.

Figure 1: The mechanistic pathway of Leu-Pro substrate hydrolysis. Boc-Leu-Pro-OH is the stable enzymatic product used for mass balance verification.

Technical Specifications & Handling

To ensure experimental reproducibility, strict adherence to physicochemical parameters is required.

| Property | Specification | Experimental Implication |

| CAS Number | 64205-66-9 | Verification identity for procurement. |

| Molecular Weight | 328.4 g/mol | Calculation of molarity for standard curves. |

| Solubility | Soluble in MeOH, EtOH, DMSO | Critical: Predissolve in DMSO (100 mM stock) before diluting in aqueous buffer. Avoid direct dissolution in acidic buffers. |

| Stability | Hygroscopic | Store desiccated at -20°C. Warm to RT before opening to prevent condensation. |

| pKa (COOH) | ~3.5 - 4.0 | Fully ionized at physiological pH (7.4), affecting retention time in Reverse-Phase HPLC. |

Experimental Protocol: HPLC Validation of Protease Activity

Objective: Establish a quantitative relationship between UV absorbance and molar concentration of the enzymatic product (Boc-Leu-Pro-OH) to calculate turnover numbers (

Materials

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

-

Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Methodology

-

Stock Preparation:

-

Weigh 3.28 mg of Boc-Leu-Pro-OH.

-

Dissolve in 1.0 mL of DMSO to create a 10 mM Master Stock .

-

Vortex for 30 seconds to ensure complete solubilization.

-

-

Standard Curve Generation:

-

Prepare serial dilutions in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to mimic reaction conditions.

-

Concentration points: 0, 10, 50, 100, 250, 500 µM.

-

-

Chromatographic Separation:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic check - should be low/absent for this aliphatic peptide).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5% → 60% B (Linear gradient)

-

15-20 min: 95% B (Wash)

-

-

-

Data Processing:

-

Integrate the peak corresponding to Boc-Leu-Pro-OH.

-

Plot Peak Area (AUC) vs. Concentration (µM) .

-

Calculate the Response Factor (RF) : Slope of the linear regression (

).

-

Self-Validating Check: The retention time of the standard must match the non-fluorescent peak appearing in your enzyme reaction mixture. If they differ, your enzyme may be cleaving an internal bond or the Boc-group is labile (unlikely under assay conditions).

Advanced Application: Synthesis of Neuropeptide Analogs

Boc-Leu-Pro-OH is frequently used to synthesize "Transition State Analogs" or FRET substrates.

Workflow: Solid-Phase Coupling

-

Activation: Activate the carboxyl group of Boc-Leu-Pro-OH using HBTU/DIEA in DMF.

-

Coupling: React with an amine-functionalized reporter (e.g., H-Phe-AMC or a resin-bound neuropeptide fragment).

-

Deprotection: The Boc group allows for orthogonal protection strategies (acid labile), preserving the Leu-Pro bond while removing side-chain protection of the target.

Figure 2: Synthetic workflow for converting Boc-Leu-Pro-OH into a complex fluorogenic protease substrate.

References

-

Biosynth. Boc-Leu-Pro-OH Product Monograph. Retrieved from

-

Fülöp, V., et al. (1998). Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis.[4] Cell. Retrieved from

-

Poplawski, S. E., et al. (2011). Development and binding characteristics of phosphonate inhibitors of SplA protease.[5] Journal of Medicinal Chemistry. Retrieved from

-

Harkissian, S., et al. (2025).[1] Recent developments in chemical deprotection of ester functional groups. ResearchGate. Retrieved from

-

Cayman Chemical. Boc-Leu-Leu-OH Product Information (Structural Analog Reference). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and binding characteristics of phosphonate inhibitors of SplA protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Boc-Leu-Pro-OH in Drug Discovery: Synthesis, Conformational Dynamics, and Bioactivity Profiling

Topic: Initial studies on Boc-Leu-Pro-OH in drug discovery Content Type: In-depth technical guide.

Executive Summary & Chemical Identity[1]

Boc-Leu-Pro-OH (N-tert-Butoxycarbonyl-L-leucyl-L-proline) is a critical dipeptide intermediate in the development of peptidomimetics and protease inhibitors. While often utilized as a building block in Solid-Phase Peptide Synthesis (SPPS), "initial studies" in a drug discovery context specifically refer to its evaluation as a bioactive scaffold—particularly in the inhibition of Protein Kinase C (PKC) and anti-leishmanial activity—and its structural role in inducing

This guide outlines the technical protocols for the synthesis, purification, conformational analysis, and biological screening of Boc-Leu-Pro-OH.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

| CAS Number | 64205-66-9 |

| Molecular Formula | |

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in DCM, DMF, DMSO; sparingly soluble in water.[1][2][3] |

| Key Structural Feature | Leu-Pro amide bond (prone to cis/trans isomerization). |

Synthesis & Purification Protocols

High-purity synthesis of Boc-Leu-Pro-OH is the prerequisite for any biological assay. The steric hindrance of the proline secondary amine requires optimized coupling conditions to prevent racemization and ensure high yield.

Solution-Phase Synthesis Workflow

The preferred method for initial scale-up (gram scale) is solution-phase coupling using carbodiimide chemistry with additives to suppress racemization.

Reagents:

-

Carboxyl Component: Boc-Leu-OH (1.0 eq)

-

Amine Component: H-Pro-OBzl (HCl salt) (1.1 eq)

-

Coupling Reagent: EDC.HCl (1.1 eq) / HOBt (1.1 eq)

-

Base: NMM (N-methylmorpholine) (2.5 eq)

-

Solvent: DMF/DCM (1:1 ratio)

Protocol:

-

Activation: Dissolve Boc-Leu-OH and HOBt in anhydrous DMF at 0°C. Stir for 15 minutes.

-

Coupling: Add EDC.HCl. Stir for 10 minutes. Add H-Pro-OBzl and NMM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

-

Work-up: Evaporate DMF. Dissolve residue in Ethyl Acetate (EtOAc).[3] Wash sequentially with 5%

, sat. -

Deprotection (Ester Hydrolysis): To remove the benzyl (OBzl) group, perform catalytic hydrogenation (

, Pd/C) in Methanol for 4 hours. Filter catalyst and concentrate.

Purification via Preparative HPLC

For drug discovery assays, purity >98% is mandatory to rule out false positives from coupling reagents.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 20% B to 80% B over 30 minutes.

-

Detection: UV at 210 nm (peptide bond) and 254 nm.

Conformational Analysis: The Leu-Pro Isomerization

A critical aspect of Boc-Leu-Pro-OH in drug design is the cis/trans isomerization of the peptide bond between Leucine and Proline. Unlike other amino acids, the N-alkylated nature of Proline lowers the energy barrier between cis and trans states, often existing in a slow equilibrium that can dictate biological binding.

Mechanism of Action

In solution, Boc-Leu-Pro-OH exists as a mixture of rotamers. The trans isomer is generally favored sterically, but the cis isomer is often the bioactive conformation required for binding to specific kinases or inducing Type VI

Visualization of Conformational Dynamics

Figure 1: The equilibrium between Trans and Cis isomers of the Leu-Pro bond. The Cis conformation is often required for specific receptor fitting, despite being energetically less favorable in free solution.

Biological Application: Kinase Inhibition & Anti-Parasitic Activity[4]

Initial studies have identified Boc-Leu-Pro-OH not just as a passive scaffold, but as an active inhibitor of Protein Kinase C (PKC) , specifically in the context of Leishmania parasites.

Mechanism of Inhibition

Boc-Leu-Pro-OH acts as a peptidomimetic that competes with ATP or the substrate binding site on PKC. By preventing the phosphorylation of serine/threonine residues, it disrupts the signal transduction pathways essential for parasite growth.

Screening Protocol: PKC Inhibition Assay

To validate the activity of synthesized Boc-Leu-Pro-OH, the following radiometric kinase assay is recommended.

Materials:

-

Recombinant PKC isozymes.

-

Substrate: Histone H1 or specific PKC peptide substrate.

-

Radioisotope:

. -

Test Compound: Boc-Leu-Pro-OH (dissolved in DMSO).[3]

Step-by-Step Protocol:

-

Preparation: Dilute Boc-Leu-Pro-OH in assay buffer (20 mM HEPES, pH 7.4, 10 mM

, 0.5 mM -

Incubation: Mix enzyme (PKC), lipid activators (phosphatidylserine/DAG), and test compound. Incubate at 30°C for 10 minutes.

-

Reaction Start: Add Substrate and

mixture. -

Termination: After 10 minutes, stop reaction by spotting onto P81 phosphocellulose paper.

-

Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Experimental Workflow Diagram

Figure 2: Radiometric Protein Kinase C (PKC) inhibition assay workflow for evaluating Boc-Leu-Pro-OH potency.

References

-

Biosynth. Boc-Leu-Pro-OH Product Description and Biological Activity. Retrieved from

-

PubChem. Boc-Pro-D-Val-Leu-OH and related structures.[1] National Library of Medicine. Retrieved from

-

ChemicalBook. Boc-L-Leucine Properties and Synthesis Applications. Retrieved from

-

BenchChem. Comparative Analysis of Boc vs Fmoc in Peptide Synthesis Coupling Efficiency. Retrieved from

-

MedChemExpress. Boc-Leu-OH Amino Acid Derivative for Peptidomimetics. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of H-Leu-Pro-OH via Boc SPPS

Abstract & Strategic Analysis

The synthesis of C-terminal proline dipeptides, such as H-Leu-Pro-OH , presents a classic but treacherous challenge in Solid-Phase Peptide Synthesis (SPPS): Diketopiperazine (DKP) formation .

In standard Boc chemistry, the removal of the N-terminal protecting group from the second residue (Leucine) generates a free amine. Due to the conformational constraints of Proline, this amine is spatially positioned to perform an intramolecular nucleophilic attack on the benzyl ester linkage to the resin. This cyclization releases the cyclic dipeptide (DKP) into the solution, resulting in massive yield loss—often >80% if not mitigated.

This protocol utilizes Boc-Pro-PAM Resin and an In-Situ Neutralization strategy.[1] The PAM (phenylacetamidomethyl) linker provides greater acid stability than standard Merrifield resin, while the in-situ neutralization protocol minimizes the time the Leucine amine spends in the reactive free-base state, kinetically favoring chain elongation over cyclization.

Critical Mechanism: The DKP Trap

Before beginning, researchers must understand the "enemy." The following diagram illustrates why standard protocols fail for Leu-Pro sequences and how this protocol circumvents it.

Figure 1: The competition between DKP formation (red path) and successful synthesis (green path). The free amine of Leu attacks the Pro-Resin ester bond if left uncoupled in a basic environment.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| Boc-Pro-PAM Resin | 0.5–0.7 mmol/g | Solid support. Do not use Merrifield resin for Pro. |

| Boc-Leu-OH | >99% L-isomer | N-terminal amino acid. |

| TFA (Trifluoroacetic acid) | HPLC Grade | Boc deprotection.[2][3][4] |

| HBTU / HOBt | Peptide Grade | Activators (Fast kinetics required). |

| DIEA (Diisopropylethylamine) | Anhydrous | Base for activation/neutralization. |

| HF (Hydrogen Fluoride) | Anhydrous | Final cleavage (Gold Standard).[5] |

| p-Cresol | 99% | Scavenger for HF cleavage. |

Equipment

-

Manual SPPS glass reaction vessel (fritted) or automated synthesizer capable of "shake-off" protocols.

-

HF Cleavage Apparatus (Teflon/Kel-F lines).

-

Rotary Evaporator.

-

Preparative HPLC (C18 column).

Experimental Protocol

Phase 1: Resin Preparation (The Foundation)

If commercial Boc-Pro-PAM resin is unavailable, load Boc-Pro-OH onto Bromomethyl-PAM resin using the Cesium Salt method to prevent racemization.

-

Swelling: Place 1.0 g of Boc-Pro-PAM resin in the reaction vessel.

-

Wash: DCM (3 x 1 min).

-

Check Loading: Verify substitution is < 0.8 mmol/g. High loading increases steric crowding and DKP risk.

Phase 2: The "In-Situ" Coupling Cycle

Standard neutralization (TEA/DCM wash) is FORBIDDEN here. It creates a pool of free amines that will cyclize before the next amino acid arrives.

Step-by-Step for Coupling Boc-Leu-OH:

-

Deprotection:

-

Treat resin with 50% TFA in DCM (1 x 1 min, then 1 x 20 min).

-

Note: The amine is now protonated (R-NH3⁺).[3] It cannot form DKP in this state.

-

-

Wash:

-

Wash rapidly with DCM (5 x 30 sec).

-

Do NOT wash with base (TEA/DIEA). Leave the resin as the TFA salt.

-

-

Activation (Prepare immediately during deprotection):

-

Dissolve Boc-Leu-OH (4.0 eq) and HBTU (3.8 eq) in minimal DMF.

-

Add DIEA (8.0 eq). The excess base is calculated to neutralize the resin-bound TFA salt and activate the amino acid simultaneously.

-

-

Coupling (The "Shake-Off"):

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin).[6] It should be negative (yellow/clear).

-

Phase 3: Final Deprotection & Cleavage

For Boc chemistry, HF (Hydrogen Fluoride) is the only reagent capable of cleanly cleaving the PAM linker.

Safety Warning: HF is lethal upon contact. Use specific HF-resistant apparatus and full PPE.[5]

-

Boc Removal: Remove the N-terminal Boc group from the Leu residue using the standard TFA cycle (Step 1 above). Wash with DCM, then MeOH, and dry the resin under high vacuum overnight.

-